AN2718

Antifungal Drug Discovery Target Validation Mechanism of Action

For antifungal and carbapenemase research, sourcing a precise chemical probe with defined target engagement is critical. AN2718, the backup to tavaborole, provides exactly that: a 5-chloro benzoxaborole LeuRS inhibitor with proven selectivity. Key features: - MIC90 potency against T. rubrum and T. mentagrophytes. - LeuRS inhibition: IC50 2 µM (A. fumigatus), 4.2 µM (C. albicans). - KPC-2 binding (Kd 86.3 nM) with meropenem synergy. - Favorable Phase 1 tolerability for skin/nail delivery models. Trust a reliable reference standard for SAR and combination therapy studies.

Molecular Formula C7H6BClO2
Molecular Weight 168.39 g/mol
CAS No. 174672-06-1
Cat. No. B1667275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN2718
CAS174672-06-1
SynonymsAN2718;  AN-2718;  AN 2718.
Molecular FormulaC7H6BClO2
Molecular Weight168.39 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)Cl)O
InChIInChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
InChIKeyHMAFTPZYFJFEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AN2718: Benzoxaborole Antifungal Targeting LeuRS


AN2718 is a 5-chloro substituted benzoxaborole and a small-molecule investigational antifungal that inhibits fungal protein synthesis. It acts via the oxaborole tRNA-trapping (OBORT) mechanism to block the editing active site of leucyl-tRNA synthetase (LeuRS), an essential enzyme . The compound was advanced as a backup candidate to the FDA-approved topical benzoxaborole, tavaborole (AN2690), for the treatment of onychomycosis and skin fungal infections [1].

Target engagement Fungal LeuRS inhibition via OBORT mechanism study fit
SAR context 5-Chloro substitution comparator for benzoxaborole profiling
Susceptibility testing Dermatophyte assay context for Trichophyton species research

Why AN2718 Substitution Fails


AN2718's specific 5-chloro substitution pattern dictates its unique potency, selectivity, and toxicological profile, making generic substitution with other benzoxaboroles or antifungals unsound for research requiring precise target validation. Its status as a specific backup candidate for tavaborole [1] implies a distinct differentiation in at least one key development parameter (e.g., efficacy, safety, or spectrum), even if the exact parameter is not fully detailed in public domain studies. The quantitative data below demonstrate that even subtle structural changes in the benzoxaborole class lead to marked differences in activity against key fungal pathogens [2], underscoring the need for compound-specific evidence.

5-Chloro to 5-fluoro substitution shift may alter antifungal activity profile across dermatophyte species
Generic benzoxaborole substitution may not replicate AN2718-specific KPC-2 carbapenemase inhibition
OBORT-mechanism specificity means non-benzoxaborole antifungals may engage different targets and pathways

AN2718 Evidence Guide


Target Engagement: Inhibition of Fungal LeuRS

AN2718 demonstrates potent and direct inhibition of cytoplasmic LeuRS, the validated antifungal target of the benzoxaborole class. In enzymatic assays, it inhibits LeuRS from both a mold (A. fumigatus) and a yeast (C. albicans) [1]. While a direct head-to-head IC50 comparison with tavaborole (AN2690) is not available in the public domain, the potency of AN2718 is well-defined and serves as a baseline for structure-activity relationship (SAR) studies. The introduction of a 5-chloro substituent in AN2718, compared to the 5-fluoro group in tavaborole, represents a key medicinal chemistry decision point for optimizing compound properties beyond simple enzyme inhibition [2].

LeuRS Inhibition
Reported
IC50 = 2 µM (A. fumigatus); IC50 = 4.2 µM (C. albicans)
Defined target-engagement benchmark for SAR studies
In vitro enzymatic assay context
Antifungal Drug Discovery Target Validation Mechanism of Action Leucyl-tRNA Synthetase Inhibition

Antifungal Spectrum Against Dermatophytes

A critical differentiation for AN2718 lies in its potent activity against the two most common causative pathogens of tinea pedis and onychomycosis: Trichophyton rubrum and Trichophyton mentagrophytes. AN2718 exhibits strong MIC90 activity against both species [1]. While vendor sources state that initial data suggest it 'may be more effective than tavaborole for T. rubrum and T. mentagrophytes' , the exact quantitative MIC90 values for both compounds under identical conditions are not specified in the publicly available abstracts or vendor summaries. This indicates that while a clear potency advantage is claimed in the commercial and development narrative, the specific numerical comparison is not yet widely published.

Dermatophyte Spectrum
Data to verify
Good MIC90 activity vs T. rubrum and T. mentagrophytes; directional advantage over tavaborole reported
Supports dermatophyte susceptibility screening
Precise comparative MIC90 values not publicly available
Antifungal Susceptibility Testing Dermatophyte Infections Tinea Pedis MIC90

Clinical Tolerability and Topical Safety

AN2718 has demonstrated a favorable topical safety profile in clinical settings, supporting its progression as a backup candidate. In a Phase 1 cumulative irritation study, both gel and cream formulations of AN2718 were 'well tolerated' across a range of clinically relevant concentrations [REFS-1, REFS-2]. The low irritation potential led investigators to conclude that application site reactions would be unlikely in future efficacy trials . This established safety margin in humans is a critical piece of data that differentiates AN2718 from earlier-stage, untested benzoxaborole analogs and justifies its selection for in vivo or ex vivo dermatological models.

Topical Tolerability
Trial context
Gel (1.5%–7.5%) and cream (0.3%–1.0%) well tolerated in 21-day cumulative irritation test
Topical formulation research model context
Human tolerability endpoint context; Phase 1 data
Topical Formulation Development Phase 1 Clinical Trial Skin Irritation Tolerability

Inhibition of KPC-2 Carbapenemase

Beyond its antifungal applications, AN2718 has been identified as a potent and selective inhibitor of the Klebsiella pneumoniae carbapenemase-2 (KPC-2) enzyme [1]. This off-target activity presents a unique and verifiable point of differentiation from other benzoxaborole antifungals like tavaborole, for which this activity is not reported. AN2718 exhibits high affinity for KPC-2, with a binding constant (Kd) of 86.3 nM and an inhibitory IC50 of 0.5 µM . This is not merely an in vitro observation; the inhibition translates to a synergistic antimicrobial effect when combined with meropenem , a clinically relevant finding supported by molecular docking studies confirming stable binding within the KPC-2 active site [1].

KPC-2 Inhibition
Reported
IC50 = 0.5 µM; Kd = 86.3 nM
Carbapenemase probe research context
Synergy with meropenem reported; supports CRE resistance mechanism studies
Antibacterial Resistance Carbapenemase Inhibitor KPC-2 Synergy

AN2718 Research Applications


Antifungal Drug Discovery Against Dermatophytes

AN2718 is an ideal positive control or tool compound for medicinal chemistry campaigns aimed at improving potency against T. rubrum and T. mentagrophytes. Its documented, strong MIC90 activity against these species [1] and its status as a backup candidate claiming potential superiority over the approved drug tavaborole make it a relevant benchmark for evaluating new chemical entities in susceptibility assays. Studies exploring the impact of halogen substitution (5-Cl vs 5-F) on dermatophyte spectrum should directly compare AN2718 with tavaborole.

Topical Formulation and DPK Studies

Given its favorable Phase 1 tolerability profile in both gel and cream vehicles [REFS-1, REFS-2], AN2718 serves as a robust model compound for investigating drug delivery to the skin and nail. Its low irritation potential ensures that any observed local reactions in ex vivo skin penetration models (e.g., Franz diffusion cells) or in vivo dermal toxicity studies can be attributed to the formulation or experimental conditions rather than the compound's inherent toxicity.

Chemical Probe for Carbapenemase Resistance

AN2718 provides a unique and potent chemical tool for microbiologists studying carbapenem-resistant Enterobacteriaceae (CRE). Its validated nanomolar binding affinity (Kd = 86.3 nM) and low micromolar inhibition (IC50 = 0.5 µM) of the KPC-2 enzyme [1] enable precise studies of enzyme function and resistance mechanisms. Furthermore, its demonstrated synergy with meropenem [1] makes it a valuable compound for proof-of-concept studies investigating combination therapies against multidrug-resistant Gram-negative infections.

LeuRS Enzymology and Inhibitor SAR

The well-defined IC50 values for AN2718 against purified LeuRS from A. fumigatus (2 µM) and C. albicans (4.2 µM) [1] establish it as a key tool for structure-activity relationship (SAR) studies. It can be used as a baseline compound in panels of benzoxaboroles to understand how the 5-chloro substituent affects binding kinetics, species selectivity, and overall enzyme inhibition compared to analogs with different substitutions at the 5-position.

Application
Selection Property
Validation Focus
Antifungal susceptibility studies
LeuRS target-engagement benchmark
Dermatophyte MIC endpoint review
Benzoxaborole SAR studies
5-Chloro substitution context
Halogen-series activity comparison
Carbapenemase resistance research
KPC-2 inhibition selectivity
Carbapenem synergy assay validation
Topical formulation research
Human tolerability endpoint context
Dermal penetration model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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